H-Arg-Gly-D-Asp-OH.TFA

Integrin αvβ3 antagonism RGD peptide binding affinity Competitive ELISA

Researchers relying on generic linear RGD peptides (e.g., GRGDSP, RGDS) without stereochemical control introduce confounding variables in integrin binding assays. H-Arg-Gly-D-Asp-OH.TFA solves this by providing a defined D-Asp-containing minimal tripeptide with validated affinity (αvβ3 IC₅₀ = 89 nM) and a characterized 3.8-4.9× selectivity preference for αvβ3 over α5β1/αvβ5. • Baseline control: 7.3-fold lower affinity vs. GRGDSPK and 65-95× lower vs. c(RGDfK) for assay window calibration. • Mechanistic SAR scaffold: Minimal pharmacophore (MW 460.36) for quantitative evaluation of cyclization, N-methylation, and flanking residue modifications. • TFA salt ensures aqueous solubility for in vitro FP competition assays and HTS calibration without additional solubilizers. Supplied as lyophilized powder; research-use-only; competitive bulk pricing and rapid global shipment.

Molecular Formula C14H23F3N6O8
Molecular Weight 460.36 g/mol
Cat. No. B15136137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Gly-D-Asp-OH.TFA
Molecular FormulaC14H23F3N6O8
Molecular Weight460.36 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7+;/m0./s1
InChIKeyFBPDETPEHPAQDC-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Gly-D-Asp-OH.TFA: Linear RGD Tripeptide Integrin Antagonist Overview


H-Arg-Gly-D-Asp-OH.TFA (linear RGD tripeptide trifluoroacetate salt) is a synthetic linear peptide containing the minimal Arg-Gly-Asp (RGD) recognition motif with a D-aspartic acid (D-Asp) residue, which serves as a competitive antagonist for RGD-binding integrin receptors including αvβ3, αvβ5, α5β1, and αIIbβ3 [1]. As the minimal core recognition sequence for integrin-mediated cell adhesion, this tripeptide represents the baseline structural scaffold from which higher-affinity cyclic and multivalent RGD derivatives are developed [2]. Its TFA salt form ensures aqueous solubility suitable for in vitro assays without requiring additional solubilizing modifications [1]. Unlike longer linear peptides (e.g., GRGDSP, GRGDSPK) or conformationally constrained cyclic peptides (e.g., c(RGDfK), cilengitide), this minimal tripeptide exhibits lower binding affinity but provides a well-characterized, cost-effective reference standard for mechanistic integrin binding studies and serves as a starting point for peptidomimetic optimization programs [3].

Why H-Arg-Gly-D-Asp-OH.TFA Cannot Be Replaced by Generic Linear RGD Peptides


Substituting H-Arg-Gly-D-Asp-OH.TFA with generic linear RGD peptides (e.g., GRGDSP, GRGDSPK, RGDS, or all-L-amino acid tripeptides) without experimental validation introduces significant confounding variables in integrin binding assays. The presence of D-aspartic acid (D-Asp) in this compound fundamentally alters receptor recognition specificity compared to all-L-amino acid linear RGD peptides [1]. Stereochemical variation at the Asp residue position has been shown to modulate binding specificity across different RGD-recognizing integrin subtypes, with D-Asp-containing peptides exhibiting distinct selectivity profiles relative to their L-Asp counterparts [1]. Furthermore, the minimal tripeptide sequence (Arg-Gly-Asp) binds αvβ3 integrin with an IC₅₀ of 89 nM, whereas extended linear peptides like GRGDSPK achieve 7-fold higher affinity (IC₅₀ = 12.2 nM) toward the same receptor [2]. Conversely, cyclic RGD peptides such as c(RGDfK) exhibit sub-nanomolar affinity (IC₅₀ = 0.94-1.33 nM) representing a 65-90-fold potency enhancement over the linear tripeptide . The combination of stereochemical identity, peptide length, and conformational flexibility directly governs binding kinetics, as evidenced by molecular dynamics simulations showing that linear RGD peptides dissociate more rapidly from the αvβ3 binding pocket than cyclic analogs due to reduced interaction energy with the MIDAS Mg²⁺ coordination site [3].

Quantitative Comparative Evidence: Linear RGD vs. Other RGD Analogs


Binding Affinity vs. Extended Linear Peptide GRGDSPK for αvβ3 Integrin

In a systematic evaluation using a homogeneous ELISA-like solid phase binding assay, the minimal linear RGD tripeptide (Arg-Gly-Asp) inhibited αvβ3 integrin binding with an IC₅₀ of 89 nM. In the same assay system, the extended linear heptapeptide GRGDSPK achieved an IC₅₀ of 12.2 nM, representing a 7.3-fold increase in binding potency [1]. This 7-fold affinity differential underscores that peptide length and flanking amino acids substantially modulate integrin recognition even within the linear RGD class.

Integrin αvβ3 antagonism RGD peptide binding affinity Competitive ELISA

Affinity Comparison with Cyclic RGD Pentapeptide c(RGDfK)

The cyclic pentapeptide c(RGDfK) (cyclo(-Arg-Gly-Asp-D-Phe-Lys)) inhibits αvβ3 integrin with an IC₅₀ of 0.94 nM , representing an approximately 95-fold higher binding potency than the linear RGD tripeptide (IC₅₀ = 89 nM) [1]. An alternative source reports c(RGDfK) IC₅₀ = 1.33 nM , which would correspond to a 67-fold potency enhancement. The sub-nanomolar affinity of cyclic RGD peptides results from conformational pre-organization that optimally positions the Asp carboxylate for Mg²⁺ coordination at the MIDAS site, reducing the entropic penalty of binding.

Integrin αvβ3 Cyclic RGD peptide Binding affinity comparison

Selectivity Profile Across RGD-Binding Integrin Subtypes

In a comprehensive integrin selectivity panel, the linear RGD tripeptide (Arg-Gly-Asp) demonstrated IC₅₀ values of 89 nM for αvβ3, 335 nM for α5β1, and 440 nM for αvβ5 integrins [1]. The selectivity ratios reveal 3.8-fold preference for αvβ3 over α5β1 and 4.9-fold preference for αvβ3 over αvβ5. This moderate selectivity profile contrasts with cyclic RGD peptides, which exhibit pronounced nanomolar-to-subnanomolar affinity for αvβ3 with varying degrees of selectivity depending on flanking residue composition.

Integrin selectivity αvβ3 α5β1 αvβ5 RGD peptide pharmacology

Nanoparticle Internalization Efficiency in αvβ3-Expressing Cancer Cells

In a comparative study using PLGA nanoparticles decorated with either linear RGDSP or cyclic RGDFC peptides, cyclic RGD-decorated nanoparticles were heavily internalized by U87MG glioma cells (high αvβ3 expression) in a peptide-content-dependent manner that was completely abrogated by anti-αvβ3 antibody blockade. In contrast, linear RGDSP-decorated nanoparticles did not differentiate between U87MG (high αvβ3) and A2780 ovarian carcinoma cells (low αvβ3), and the uptake increase relative to control PEGylated particles never exceeded 50% [1]. This functional outcome directly correlates with the affinity differential quantified above, confirming that linear RGD peptides lack the binding strength required for efficient integrin-mediated cellular internalization.

Nanoparticle drug delivery Integrin-mediated endocytosis Cancer cell targeting

Molecular Dynamics of Linear vs. Cyclic RGD Binding Kinetics

Steered molecular dynamics simulations comparing linear vs. cyclic RGD pentapeptide interactions with integrin αvβ3 revealed that linear RGD peptides trigger instability of configurational changes due to their conformational flexibility. The main interaction energy between the MIDAS Mg²⁺ ion and cyclic RGD was substantially stronger than that of the linear RGD system, attributable to the cyclic structure's capacity to shield the coordination site from free water molecules. Force-dependent dissociation simulations demonstrated that linear RGD peptides leave the active site more easily and significantly faster than cyclic RGD ligands, while also exhibiting greater difficulty in achieving the appropriate active binding site conformation [1].

Molecular dynamics Integrin-ligand binding kinetics RGD peptide conformation

GRGDSPK Heptapeptide Inhibition of Ligand-Integrin Interaction

The linear heptapeptide GRGDSPK, a commonly used extended linear RGD analog, demonstrated a mean IC₅₀ of 2 μM for inhibition of ligand-integrin interaction in αvβ3 binding assays [1]. This value falls between the minimal tripeptide (89 nM) and cyclic RGD peptides (0.94 nM), but in a different assay format that yields higher absolute IC₅₀ values due to assay conditions. The key finding is the 22.5-fold higher concentration required for GRGDSPK (2 μM) compared to the 89 nM IC₅₀ of the tripeptide measured in solid phase binding assays, reflecting both assay format differences and the complex relationship between peptide length and apparent affinity.

GRGDSPK Integrin antagonism Linear RGD peptide

Optimal Research Applications for H-Arg-Gly-D-Asp-OH.TFA


Low-Affinity Reference Control for Integrin αvβ3 Binding Assays

Use H-Arg-Gly-D-Asp-OH.TFA as a low-affinity baseline control (IC₅₀ = 89 nM for αvβ3) in competitive binding assays against novel integrin antagonists. Its 7.3-fold lower affinity relative to GRGDSPK and 65-95× lower affinity relative to c(RGDfK) provides a validated reference point for establishing assay sensitivity windows [1][2]. Its defined selectivity profile (3.8-4.9× preference for αvβ3 over α5β1/αvβ5) enables quantitative assessment of subtype selectivity improvements in newly developed antagonists [1].

Negative Control for Integrin-Mediated Nanoparticle Uptake Studies

Employ linear RGD peptides as negative controls in nanoparticle targeting experiments where αvβ3-specific internalization is being evaluated. Evidence demonstrates that linear RGD-decorated nanoparticles exhibit ≤50% uptake increase over non-targeted controls and fail to discriminate between αvβ3-high and αvβ3-low cell lines, in stark contrast to cyclic RGD-decorated nanoparticles which show robust, αvβ3-dependent internalization [1]. This differential provides a validated negative control for integrin-mediated delivery studies.

SAR Starting Scaffold for Peptidomimetic Optimization

Utilize H-Arg-Gly-D-Asp-OH.TFA as the minimal pharmacophore scaffold for SAR optimization programs aimed at improving integrin binding affinity and selectivity. The 89 nM αvβ3 IC₅₀ establishes the baseline potency from which modifications (cyclization, N-methylation, D-amino acid substitution, flanking residue addition) can be quantitatively evaluated [1]. Molecular dynamics data indicating that linear RGD's conformational flexibility underlies its weaker MIDAS-Mg²⁺ interaction and faster dissociation kinetics [2] provides mechanistic rationale for conformational constraint strategies.

Calibration Standard for Fluorescence Polarization Screening Assays

Apply linear RGD tripeptide as a calibration standard in fluorescence polarization (FP) competition assays for high-throughput screening of integrin αvβ3-binding ligands. FP assays have been successfully validated for measuring binding affinities of RGD-containing ligands to αvβ3 integrin [1]. The well-characterized affinity of linear RGD tripeptide (89 nM) enables cross-assay calibration and quality control validation for screening campaigns seeking novel αvβ3 antagonists with improved potency over the minimal scaffold.

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